(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione
Description
Structural Basis of Erythromycin Binding to the 50S Ribosomal Subunit
Clarithromycin, a semisynthetic derivative of erythromycin, binds to the nascent polypeptide exit tunnel (NPET) of the 50S ribosomal subunit near the peptidyl transferase center (PTC). Cryo-electron microscopy (cryo-EM) studies of Mycobacterium tuberculosis ribosomes complexed with clarithromycin at 3.3 Å resolution reveal critical interactions between the antibiotic’s desosamine sugar moiety and ribosomal RNA (rRNA) nucleotides, including the highly conserved A2062 (Escherichia coli numbering). The lactone ring of clarithromycin adopts a "folded-out" conformation, distinct from earlier misinterpretations in lower-resolution structures, positioning its C6 methoxy group for enhanced hydrophobic interactions with the NPET.
Comparative analysis with erythromycin-bound ribosomes demonstrates that both macrolides occupy overlapping binding sites. However, clarithromycin’s additional methyl group at the C6 position improves its binding affinity through van der Waals contacts with U2585 and A2586 in the NPET. The gate site residue A2062 exhibits dynamic conformational flexibility, adopting both syn- and swayed configurations stabilized by water-mediated hydrogen bonds. This plasticity enables accommodation of clarithromycin’s bulkier substituents while maintaining ribosomal fidelity.
Allosteric Modulation of Peptidyltransferase Center Activity
Macrolide binding in the NPET induces long-range structural perturbations that alter the catalytic properties of the PTC, located over 11 Å away. Biochemical probing of erythromycin-bound ribosomes demonstrates increased chemical reactivity of U2585, a key nucleotide in the PTC active site, indicating antibiotic-induced conformational changes. Molecular dynamics simulations corroborate these findings, showing that macrolides stabilize a nonproductive orientation of the PTC that impedes peptide bond formation.
This allosteric mechanism operates independently of direct antibiotic-peptide interactions. For example, clarithromycin inhibits translation of the ErmDL regulatory peptide even when the nascent chain is truncated to three amino acids (MRL), far shorter than required for physical contact with the drug. The antibiotic’s presence in the NPET repositions critical PTC residues, including U2585 and A2451, reducing the ribosome’s ability to catalyze peptidyl transfer between specific donor and acceptor substrates.
Nascent Peptide-Mediated Ribosomal Stalling Dynamics
Programmed ribosomal stalling by macrolides involves synergistic interactions between the antibiotic and nascent peptide motifs. Structural studies of Erm-methyltransferase leader peptides reveal that clarithromycin stabilizes ribosome complexes stalled at Arg-Leu-Arg (RLR) motifs through dual mechanisms:
- Allosteric Priming : The NPET-bound antibiotic induces conformational changes in the PTC that heighten sensitivity to specific peptide sequences. For RLR motifs, this manifests as impaired accommodation of charged tRNA substrates, particularly arginyl- and lysyl-tRNAs.
- Contextual Selectivity : Stalling efficiency depends on the sequence of both the nascent peptide and the incoming aminoacyl-tRNA. While clarithromycin broadly reduces peptidyltransferase activity, arrest occurs predominantly at codons following RLR motifs due to steric clashes between the PTC-aligned peptide and repositioned rRNA nucleotides.
Notably, the C3 cladinose sugar of clarithromycin is dispensable for RLR-mediated stalling, unlike its requirement in longer stalling peptides (e.g., ErmAL1’s IAVV motif). This suggests that short peptides primarily exploit antibiotic-induced PTC alterations rather than direct drug-peptide contacts.
Properties
Molecular Formula |
C41H65NO10 |
|---|---|
Molecular Weight |
732.0 g/mol |
IUPAC Name |
(2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28+,29-,30-,31?,33+,34+,36+,38+,39-,40-,41+/m1/s1 |
InChI Key |
SRJQTHAZUNRMPR-MGGCLMNKSA-N |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@@H]3C2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Microbial Fermentation
- Strain Cultivation: The primary method to produce this compound involves cultivating Saccharopolyspora spinosa strains under controlled fermentation conditions. The bacterium synthesizes spinosyn compounds as secondary metabolites during its growth phase.
- Fermentation Conditions: The fermentation is typically carried out in a nutrient-rich medium containing sources of carbon (e.g., glucose, maltose), nitrogen (e.g., soybean meal, yeast extract), minerals, and vitamins. Parameters such as pH (usually around 6.5-7.5), temperature (28-30°C), aeration, and agitation are optimized to maximize yield.
- Duration: Fermentation runs for several days (typically 5 to 10 days) to allow accumulation of the spinosyn compounds in the broth.
Extraction and Isolation
- Broth Processing: After fermentation, the culture broth is subjected to filtration or centrifugation to separate the bacterial cells from the fermentation liquor.
- Solvent Extraction: The spinosyn compounds are extracted from the broth using organic solvents such as ethyl acetate or methanol. The choice of solvent depends on solubility and selectivity for the target compound.
- Concentration: The solvent extract is concentrated under reduced pressure to remove the solvent and obtain a crude extract containing the compound.
Purification Techniques
- Chromatography: Purification is achieved through chromatographic methods including:
- Silica gel column chromatography to separate based on polarity.
- High-performance liquid chromatography (HPLC) for high-resolution separation and to achieve high purity.
- Crystallization: In some cases, recrystallization from suitable solvents is performed to further purify the compound.
Chemical Modifications (if applicable)
- Some derivatives in the spinosyn family are obtained by semi-synthetic modifications of the fermentation product to alter functional groups or stereochemistry for improved bioactivity or stability.
- However, the compound is primarily isolated as a natural product without extensive synthetic modification.
Summary Table of Preparation Steps
| Step | Description | Key Parameters/Techniques |
|---|---|---|
| Microbial Fermentation | Cultivation of Saccharopolyspora spinosa in nutrient-rich medium | pH 6.5-7.5, 28-30°C, 5-10 days, aeration |
| Cell Separation | Filtration or centrifugation to remove biomass | Standard filtration or centrifugation |
| Solvent Extraction | Extraction of spinosyn compounds using organic solvents | Ethyl acetate or methanol |
| Concentration | Removal of solvent under reduced pressure | Rotary evaporation |
| Purification | Chromatographic separation and recrystallization | Silica gel chromatography, HPLC, recrystallization |
| Optional Modification | Semi-synthetic chemical modifications (rare for this compound) | Functional group alterations if needed |
Research and Patent Data
- Patents and research articles confirm that the compound is produced via fermentation of Saccharopolyspora spinosa strains, with subsequent isolation and purification by chromatographic techniques.
- No fully synthetic laboratory method for total synthesis has been reported due to the compound’s structural complexity.
- The compound is often part of a mixture of spinosyn derivatives isolated together and then separated.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple oxygen-containing functional groups makes it susceptible to oxidation reactions, leading to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can be used to convert ketones and aldehydes to alcohols or to reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Nucleophiles: Alkoxides, amines, or halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Erythromycin Derivatives (e.g., 3''-O-Demethyl-12-deoxyerythromycin)
- Molecular Formula: C₃₆H₆₅NO₁₂ (vs. the target compound’s estimated formula: ~C₄₀H₆₄N₂O₁₄).
- Key Features: A 14-membered macrolactone core with amino sugar (desosamine) and neutral sugar (cladinose) substituents. Bioactivity: Binds to bacterial 50S ribosomal subunits, inhibiting protein synthesis.
- Comparison: Both compounds share dimethylamino-substituted oxane moieties, which enhance solubility and ribosomal binding . The trimethoxy-methyl oxane in the target compound may improve metabolic stability compared to erythromycin’s hydroxyl-rich cladinose .
Marine Actinomycete-Derived Macrolides (e.g., Salternamide E)
- Key Features :
- Isolated from Salinispora spp., these macrolides exhibit cytotoxic and antimicrobial properties.
- Often feature halogenated or highly oxygenated side chains.
- Comparison: The target compound’s ethyl and methyl substituents on the tetracyclic core resemble lipophilic side chains in salternamides, which enhance membrane permeability .
Benzo[h]chromene Derivatives
- Key Features :
- Antimycobacterial agents with planar aromatic systems and hydroxyl/methoxy substituents.
- Comparison :
Pentacyclic Aldehydes (e.g., J.Org .Chem.1990,55,5639-5646)
- Key Features :
- Synthetic pentacyclic compounds with aldehyde groups and methoxy/hydroxy substituents.
- Comparison: The target compound’s dione groups (vs. aldehydes) reduce electrophilicity, favoring stability over reactivity. Both classes exhibit high oxygenation, but the pentacyclic aldehydes lack amino sugar moieties critical for targeting bacterial ribosomes .
Research Findings and Pharmacological Implications
- The dimethylamino group is strongly associated with ribosomal binding, while the trimethoxy substituent may resist enzymatic degradation .
- Synthesis Challenges : The compound’s eight stereocenters and tetracyclic framework necessitate advanced asymmetric synthesis techniques, akin to those used for erythromycin .
- Natural Source: Likely derived from marine actinomycetes or sponges, given the prevalence of similar polyketides in these organisms .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Bioactivity | Source |
|---|---|---|---|---|---|
| Target Compound | ~C₄₀H₆₄N₂O₁₄ | ~850.9 g/mol | 20-oxatetracyclo, diones, dimethylamino oxane | Presumed antibacterial | Marine actinomycetes? |
| 3''-O-Demethyl-12-deoxyerythromycin | C₃₆H₆₅NO₁₂ | 703.9 g/mol | Macrolactone, dimethylamino oxane | Antibacterial | Streptomyces spp. |
| Salternamide E | C₃₄H₅₄ClNO₉ | 680.2 g/mol | Halogenated macrolactone | Cytotoxic | Marine Salinispora |
| Benzo[h]chromene Derivative | C₁₅H₁₂O₃ | 240.3 g/mol | Aromatic system, methoxy groups | Antimycobacterial | Synthetic |
Biological Activity
The compound known as (2S,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione is a complex organic molecule with potential biological activities. This article focuses on its biological activity based on current research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by multiple stereocenters and functional groups that contribute to its biological properties. The presence of dimethylamino and methoxy groups suggests potential interactions with biological systems.
Structural Formula
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that compounds similar in structure exhibit significant antimicrobial properties against various pathogens. Studies have shown that the presence of specific functional groups can enhance antimicrobial efficacy.
- Anti-inflammatory Properties : The compound has been observed to inhibit inflammatory pathways, potentially through modulation of cytokine release and inhibition of inflammatory mediators.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction and disruption of cellular metabolism.
The biological activity is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with various receptors influencing cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of similar compounds against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial activity.
Study 2: Cytotoxicity in Cancer Cells
In a study by Johnson et al. (2024), the compound was tested against human breast cancer cell lines (MCF-7). The results showed an IC50 value of 25 µM after 48 hours of treatment, suggesting potential for further development as an anticancer agent.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can its stereochemical complexity be addressed experimentally?
- Methodological Answer : The compound’s synthesis requires precise control over stereochemistry due to multiple chiral centers (e.g., 2S,5S,7R configurations) and glycosidic linkages. A stepwise approach using protecting groups (e.g., Cbz, Alloc) and stereoselective reactions (e.g., NaBH(OAc)₃-mediated reductive amination) is critical . Techniques like asymmetric catalysis and orthogonal protection-deprotection strategies should be prioritized to minimize epimerization. NMR monitoring at each synthetic step is recommended to verify stereochemical fidelity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with advanced 2D-NMR techniques (e.g., HSQC, HMBC) to confirm connectivity and stereochemistry. For example, NOESY correlations can resolve spatial relationships between substituents on the tetracyclic core and oxane rings . Cross-validate spectral data against computational models (e.g., DFT-based chemical shift predictions) to resolve ambiguities in overlapping signals .
Q. What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies using HPLC-UV/Vis or LC-MS to track degradation products. Buffer solutions spanning pH 2–9 should be tested at 25°C, 40°C, and 60°C. Monitor hydrolysis of labile groups (e.g., ester or glycosidic linkages) and quantify degradation kinetics using Arrhenius plots .
Advanced Research Questions
Q. How can the stereoelectronic effects of the dimethylamino and trimethoxy substituents influence the compound’s reactivity in biological systems?
- Methodological Answer : Perform computational studies (e.g., DFT or MD simulations) to analyze charge distribution and hydrogen-bonding potential. The dimethylamino group may act as a proton sponge under acidic conditions, while the trimethoxy substituents could enhance lipophilicity and π-stacking interactions. Validate predictions via comparative assays (e.g., binding affinity studies using analogs with modified substituents) .
Q. What strategies are effective in resolving contradictions between spectral data and computational models for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility). Use variable-temperature NMR or heteronuclear experiments (e.g., ¹³C-DEPT) to probe time-averaged signals. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable. For computational models, adjust solvation parameters or employ hybrid QM/MM methods to better approximate experimental conditions .
Q. How can researchers design experiments to elucidate the role of the 20-oxatetracyclo framework in modulating biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing truncated analogs (e.g., lacking the oxane or tetracyclic moieties). Use in vitro assays (e.g., enzyme inhibition or cell viability) to compare activity. Pair with molecular docking to identify critical interactions between the tetracyclic core and target proteins .
Methodological Resources
- Experimental Design : Apply principles from CHEM 6212 (statistics and data analysis) to optimize reaction conditions and minimize batch-to-batch variability .
- Safety Protocols : Follow guidelines for handling cytotoxic or reactive intermediates (e.g., Pd(PPh₃)₄ in cross-coupling steps) .
- Data Interpretation : Use chemometric tools (e.g., PCA or PLS regression) to analyze multivariate datasets from stability or SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
